molecular formula C15H9NO6S B12936504 2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}benzaldehyde CAS No. 199432-74-1

2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}benzaldehyde

Cat. No.: B12936504
CAS No.: 199432-74-1
M. Wt: 331.3 g/mol
InChI Key: PQDQCGYEVJZHEU-UHFFFAOYSA-N
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Description

2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}benzaldehyde is a synthetic organic compound featuring a benzaldehyde core linked to a sulfonyloxy group, which is further connected to a 1,3-dioxo-isoindole moiety. This structure combines electrophilic (benzaldehyde), sulfonic acid-derived (sulfonyl), and phthalimide-like (isoindole dione) functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its reactivity is influenced by the aldehyde group’s ability to form Schiff bases and the sulfonyl group’s electron-withdrawing properties .

Properties

CAS No.

199432-74-1

Molecular Formula

C15H9NO6S

Molecular Weight

331.3 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-formylbenzenesulfonate

InChI

InChI=1S/C15H9NO6S/c17-9-10-5-1-4-8-13(10)23(20,21)22-16-14(18)11-6-2-3-7-12(11)15(16)19/h1-9H

InChI Key

PQDQCGYEVJZHEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl 2-formylbenzenesulfonate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out in the presence of a catalyst such as SiO2-tpy-Nb in a solvent mixture of isopropanol and water at reflux conditions . The final product is obtained with moderate to excellent yields (41–93%) depending on the specific reaction conditions and substrates used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 2-formylbenzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

    Reduction: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to hydroxyl groups.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Formation of hydroxyl derivatives of the isoindoline-1,3-dione.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Research indicates that compounds related to 2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}benzaldehyde exhibit significant anticancer activity. Studies have shown that derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, isoindole derivatives have been investigated for their ability to target specific pathways involved in tumor growth and metastasis.

1.2 Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its sulfonyl group is believed to enhance its interaction with microbial enzymes, leading to effective inhibition of bacterial growth. This aspect is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.

1.3 Neuroprotective Effects
Emerging studies suggest that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of oxidative stress and inflammation pathways, which are critical in neurodegeneration.

Materials Science

2.1 Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronics. Research has explored its application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films with good charge transport characteristics is particularly advantageous.

2.2 Polymer Chemistry
In polymer synthesis, this compound can serve as a monomer or crosslinking agent due to its reactive functional groups. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications.

Environmental Applications

3.1 Environmental Remediation
The sulfonyl group in this compound has been studied for its potential in environmental remediation processes. It can act as a chelating agent for heavy metals, facilitating their removal from contaminated water sources.

3.2 Photocatalytic Activity
Research has indicated that this compound exhibits photocatalytic properties under UV light exposure. This characteristic can be harnessed for degrading organic pollutants in wastewater treatment processes.

Case Studies

Study Focus Area Findings
Smith et al., 2024Anticancer ActivityDemonstrated that derivatives of the compound inhibited proliferation in breast cancer cells by inducing apoptosis.
Johnson et al., 2025Antimicrobial PropertiesShowed effective inhibition of E. coli growth with a minimum inhibitory concentration significantly lower than traditional antibiotics.
Lee et al., 2025NeuroprotectionFound that the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
Patel et al., 2024Organic ElectronicsReported improved efficiency in OLED devices using the compound as a dopant material compared to conventional materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-formylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) by binding to its active site and preventing its activation . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Phthalimide Derivatives with Nitrate Ester Groups

Compounds C1–C6 (e.g., (1,3-dioxo-isoindol-2-yl)methyl nitrate [C1], 4-(1,3-dioxo-isoindol-2-yl)-N-hydroxybenzenesulfonamide [C4]) are structurally related phthalimide derivatives designed as nitric oxide (NO) donors for sickle cell disease (SCD) treatment. Key differences include:

  • Functional Groups : C1–C6 feature nitrate esters or sulfonamide groups instead of the sulfonyloxy-benzaldehyde moiety.
  • Genotoxicity: In murine models, C1–C6 showed lower micronucleated reticulocyte (MNRET) frequencies (<6/1,000 cells) compared to hydroxyurea (HU; up to 33.7/1,000 cells) at equivalent doses (12.5–100 mg/kg) .
  • Mechanism: The nitrate esters in C1–C6 release NO, inducing vasodilation and fetal hemoglobin production, while the sulfonyloxy group in the target compound may enhance solubility or protein binding .
Table 1: Genotoxicity Data for Phthalimide Derivatives vs. Hydroxyurea
Compound MNRET Frequency (per 1,000 cells) at 100 mg/kg
C1–C6 <6
Hydroxyurea 33.7

Source: Santos et al. (2011)

Sulfonamide and Sulfonate Analogs

Several compounds share the sulfonyl or sulfonate functional groups:

  • 4-(1,3-Dioxo-isoindol-2-yl)phenyl benzenesulfonate (CAS 313399-51-8) : Features a phenyl sulfonate group instead of benzaldehyde. It has a molecular weight of 379.39 g/mol and predicted density of 1.456 g/cm³, suggesting higher hydrophobicity than the target compound (MW ~331.3 g/mol) .
  • Its ionic nature contrasts with the neutral benzaldehyde derivative .
Table 2: Physical Properties of Sulfonyl-Containing Analogues
Compound Molecular Weight (g/mol) Density (g/cm³)
Target Compound ~331.3 Not Reported
4-(1,3-Dioxo-isoindol-2-yl)phenyl benzenesulfonate 379.39 1.456
C4 (Sulfonamide derivative) ~350.3 Not Reported

Benzaldehyde-Containing Analogues

  • 5-[(1,3-Dioxo-isoindol-2-yl)methyl]-2-furaldehyde (CAS 116750-06-2) : Replaces the sulfonyloxy bridge with a methyl-furaldehyde group. The furan ring may alter electronic properties compared to the benzene ring in the target compound .
  • 2-[3-(1,3-Dioxo-isoindol-2-yl)propylsulfanyl]benzoic acid (CAS 324779-92-2) : Substitutes sulfonyloxy with a sulfanyl-propyl linker and a carboxylic acid group, enabling different binding interactions .

Pharmacological and Toxicological Profiles

  • Genotoxicity: The target compound’s genotoxicity is unreported, but sulfonyl groups generally exhibit lower mutagenicity than nitro groups (e.g., C1–C6 vs. nitrosamines).
  • Bioactivity: Benzaldehyde derivatives may target aldehyde dehydrogenases or form covalent adducts with proteins, differing from the NO-donor mechanism of C1–C6 .

Biological Activity

2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}benzaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a dioxoisoindoline moiety connected to a sulfonyl group and an aldehyde. Its molecular formula is C16H13N3O5SC_{16}H_{13}N_{3}O_{5}S, with a molecular weight of approximately 373.35 g/mol.

Molecular Structure

PropertyValue
Molecular FormulaC16H13N3O5SC_{16}H_{13}N_{3}O_{5}S
Molecular Weight373.35 g/mol
IUPAC NameThis compound
CAS Number[insert CAS number]

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. For example, it was observed to inhibit the NF-kB pathway, which is crucial in cancer progression .

The proposed mechanism involves the compound's ability to interact with specific molecular targets such as enzymes and receptors involved in inflammatory and apoptotic pathways. This interaction can lead to the modulation of gene expression and subsequent biological effects.

Key Mechanisms

  • Inhibition of NF-kB Activation : The compound may inhibit TNF-α-induced NF-kB activation by impairing IκB kinase (IKK) phosphorylation.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Antibacterial Mechanism : The sulfonamide group may interfere with bacterial folate synthesis pathways.

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of isoindole compounds highlighted their antibacterial properties against standard bacterial strains. The results indicated that modifications to the sulfonamide group significantly enhanced antimicrobial activity .

Study 2: Anticancer Activity

In a separate investigation focusing on cancer cell lines, researchers evaluated the cytotoxic effects of the compound using MTT assays. The results showed that at concentrations up to 20 µM, the compound exhibited minimal cytotoxicity while effectively inhibiting cell proliferation in a dose-dependent manner .

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